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molecular formula C3H4N2O2 B1309155 5-Methyl-1,3,4-oxadiazol-2(3H)-one CAS No. 3069-67-8

5-Methyl-1,3,4-oxadiazol-2(3H)-one

Cat. No. B1309155
M. Wt: 100.08 g/mol
InChI Key: NNXROHRFMWHXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258130B2

Procedure details

To a solution of 5-methyl-3H-1,3,4-oxadiazol-2-one (5.509 g, 55.0 mmol) in MeOH (40 mL) is added 25 wt % NaOMe solution in methanol (12.7 mL, 58.8 mmol). The mixture is stirred at rt for 15 min and then concentrated in vacuo. The residue is added to a solution of tetrabutylammonium bromide (0.358 g, 1.08 mmol) and chloro-acetone (4.6 ml, 54.9 mmol) in CHCl3 (33 mL), and the mixture is heated to reflux for 5 h under N2. The mixture is cooled to rt and stirred overnight. The resulting slurry is filtered, and the filtrate is concentrated in vacuo. The residue is purified on a pad of silica gel, eluting with 2:1:1/heptane:EtOAc:DCM to afford 5-methyl-3-(2-oxo-propyl)-3H-1,3,4-oxadiazol-2-one (7.32 g, 86%) as a crystalline solid. MS: 157 (M+H); 1H NMR (300 MHz, CDCl3) δ 4.46 (s, 2H), 2.27 (s, 3H), 2.21 (s, 3H).
Quantity
5.509 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12.7 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
0.358 g
Type
catalyst
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5](=[O:7])[NH:4][N:3]=1.C[O-].[Na+].Cl[CH2:12][C:13](=[O:15])[CH3:14]>CO.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)(Cl)Cl>[CH3:1][C:2]1[O:6][C:5](=[O:7])[N:4]([CH2:12][C:13](=[O:15])[CH3:14])[N:3]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
5.509 g
Type
reactant
Smiles
CC1=NNC(O1)=O
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
12.7 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.6 mL
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
0.358 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
33 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at rt for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h under N2
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to rt
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting slurry is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified on a pad of silica gel
WASH
Type
WASH
Details
eluting with 2:1:1/heptane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=NN(C(O1)=O)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.32 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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